molecular formula C10H12BrClO2 B1526466 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene CAS No. 1248231-47-1

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene

Cat. No.: B1526466
CAS No.: 1248231-47-1
M. Wt: 279.56 g/mol
InChI Key: YSEDIHJUCBUKGK-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene is an aromatic organic compound with the molecular formula C10H12BrClO2 and a molecular weight of 279.56 g/mol . This chemical is characterized by the InChI key YSEDIHJUCBUKGK-UHFFFAOYSA-N and is typically supplied as an oil, requiring storage at low temperatures such as -10°C . It is a valuable synthetic building block in organic chemistry, particularly for constructing complex molecules. For instance, it serves as a key intermediate in the synthesis of various other aromatic compounds, as demonstrated in published synthetic routes for related chemical structures . As a specialty chemical, it is available in high and ultra-high purity forms, including grades suitable for pharmaceutical and life science research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO2/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDIHJUCBUKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Strategy

The synthesis of 1-(1-bromoethyl)-2-chloro-4,5-dimethoxybenzene typically begins with a dimethoxybenzene derivative, such as 1,2-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene. The key steps involve selective bromination and chlorination, followed by introduction of the 1-bromoethyl side chain.

Electrophilic Aromatic Substitution (EAS) for Halogenation

  • Bromination and Chlorination:
    The aromatic ring is halogenated using bromine (Br₂) and chlorine (Cl₂) under controlled conditions. A catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution.

    • Bromination is carried out at low temperatures (0–5°C) to minimize poly-substitution and favor monobromination at the desired position.
    • Chlorination follows, often using chlorine gas in the presence of HCl and hydrogen peroxide (H₂O₂) as chlorinating agents. This step introduces chlorine selectively at the ortho position relative to the methoxy groups.
    • Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are optimized to achieve regioselectivity and high yield.
  • Example Reaction Conditions:

    • Bromination: Br₂ with FeBr₃ catalyst in dichloromethane (DCM) at 0–5°C.
    • Chlorination: Cl₂ with HCl/H₂O₂ in chloroform or similar solvent at ambient temperature.

Introduction of the 1-Bromoethyl Group

  • The 1-bromoethyl substituent can be introduced via bromomethylation of the aromatic ring using reagents such as sodium bromide (NaBr), paraformaldehyde, and sulfuric acid (H₂SO₄).
  • Alternatively, the side chain can be installed by reacting the aromatic precursor with bromoacetaldehyde derivatives or by radical bromination of the ethyl side chain.

Purification and Characterization

  • Purification:
    The crude product is purified by column chromatography using silica gel with a gradient elution of hexane and ethyl acetate to isolate the target compound with >95% purity.
  • Analytical Techniques:
    • Thin-layer chromatography (TLC) is used to monitor reaction progress.
    • Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection (254 nm) confirm purity and identity.
    • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and single-crystal X-ray diffraction provide structural confirmation.

Research Findings and Data Analysis

Regioselectivity and Reaction Optimization

  • The presence of methoxy groups at the 4 and 5 positions strongly directs electrophilic substitution to the 1- and 2-positions on the benzene ring.
  • Density Functional Theory (DFT) calculations and crystallographic studies confirm preferential bromination at position 1 (para to methoxy) and chlorination at position 2 (ortho to methoxy).
  • Controlled reaction conditions, such as low temperature and solvent choice (e.g., dichloromethane vs. nitrobenzene), influence regioselectivity and suppress side reactions.

Crystallographic Insights

  • The compound crystallizes in a triclinic system with notable coplanarity of methoxy groups relative to the aromatic ring (dihedral angles 0.9–5.0°), which affects reactivity and stability.
  • Halogen atoms exhibit positional disorder due to rotational symmetry, impacting crystal packing and potentially influencing reaction outcomes.

Comparative Data Table of Key Preparation Parameters

Parameter Method/Condition Outcome/Notes
Starting Material 1,2-Dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene Provides the aromatic framework
Bromination Reagent Bromine (Br₂) with FeBr₃ catalyst Selective bromination at position 1
Bromination Temperature 0–5°C Minimizes poly-bromination
Chlorination Reagent Chlorine (Cl₂) with HCl/H₂O₂ Chlorination at position 2
Chlorination Solvent Chloroform or similar Facilitates controlled chlorination
Side Chain Introduction Bromomethylation using NaBr, paraformaldehyde, H₂SO₄ Introduces 1-bromoethyl group
Purification Silica gel column chromatography (hexane:ethyl acetate gradient) Achieves >95% purity
Structural Confirmation NMR, GC-MS, HPLC, X-ray diffraction Confirms regioselectivity and purity

Notes on Industrial Scale Preparation

  • Industrial synthesis adapts the laboratory methods with optimized parameters for scale-up, including controlled addition rates, automated temperature control, and continuous monitoring to maximize yield and purity.
  • Catalyst recycling and greener solvents are explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide or alkoxide ions replace the bromoethyl group.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids, or ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Derivatives with different nucleophiles replacing the bromoethyl group.

Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene serves as an important intermediate in the synthesis of various organic compounds. The presence of both bromine and chlorine atoms allows for diverse reactivity patterns, making it a valuable building block in synthetic organic chemistry. It can be utilized in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different functional groups .

Dye and Pigment Production
Chlorinated and brominated aromatic compounds are known precursors in the dye industry. The compound can be further modified to produce dyes and pigments used in textiles and coatings. Its methoxy groups enhance solubility and stability, which are critical properties for dye applications .

Pharmaceutical Applications

Drug Development
The compound's structure suggests potential biological activity, making it a candidate for drug development. Research indicates that similar compounds exhibit antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy against various pathogens and inflammatory conditions .

Targeted Drug Delivery Systems
The unique chemical properties of this compound facilitate its incorporation into drug delivery systems. Its ability to form stable complexes with biomolecules can enhance the targeting of therapeutic agents to specific tissues or cells, improving therapeutic outcomes while minimizing side effects .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymerization reactions. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and thermal stability. The methoxy groups contribute to the material's flexibility and processability .

Nanotechnology
The compound's unique structure allows for functionalization at the nanoscale, making it suitable for applications in nanotechnology. It can be used to modify surfaces or create nanocomposites with tailored properties for electronics or biomedical applications .

Case Studies

Application AreaDescriptionReference
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules.
Pharmaceutical ResearchInvestigated for antimicrobial activity against specific pathogens.
Dye ProductionUtilized in the synthesis of dyes due to its reactive halogen atoms.
Polymer DevelopmentActs as a monomer to enhance thermal stability in polymers.
NanotechnologyFunctionalized for creating nanocomposites with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene exerts its effects depends on its specific application. For example, in pharmacological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
1-Bromo-4,5-dimethoxy-2-vinylbenzene Br (1), vinyl (2), OMe (4,5) ~243.08 Intermediate in cross-coupling reactions; higher reactivity due to vinyl group
1-Chloro-2-iodo-4,5-dimethoxybenzene Cl (1), I (2), OMe (4,5) ~312.50 Halogen diversity enables regioselective substitution; used in Suzuki-Miyaura couplings
1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene BrCH2 (1), Cl (2), SO2Me (4) ~307.62 Enhanced electrophilicity due to sulfonyl group; explored in antitumor agent synthesis

Key Differences:

  • Halogen Interactions : The combination of Br (electrophilic) and Cl (electron-withdrawing) substituents may direct electrophilic aromatic substitution to the para position relative to the methoxy groups, a pattern observed in related dimethoxybenzene derivatives .

Crystallographic Insights

Crystallographic refinement programs like SHELXL are routinely used to resolve structures of halogenated aromatics. For example, the Br···Cl halogen bonding observed in similar compounds could influence crystal packing and solubility, though this requires experimental validation for the target molecule.

Biological Activity

1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene is an organic compound with the chemical formula C10_{10}H12_{12}BrClO2_2 and a molecular weight of 279.56 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

  • Molecular Formula : C10_{10}H12_{12}BrClO2_2
  • Molecular Weight : 279.56 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : 246 °C
  • Melting Point : 62-66 °C
  • Flash Point : 103.1 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds, including those with bromo and chloro substituents, often exhibit significant antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi.

2. Anticancer Potential

Compounds with methoxy groups on aromatic rings have been explored for their anticancer properties. The presence of halogens may enhance the reactivity of these compounds, potentially leading to interactions with biological macromolecules such as DNA and proteins.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of bromo-substituted compounds found that those with methoxy groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of halogens could significantly increase the efficacy of antimicrobial agents (Lehmler & Robertson, 2001).

Case Study 2: Anticancer Activity

In vitro studies on methoxy-substituted phenolic compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways (Song et al., 2008).

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for halogenated dimethoxybenzenes suggests that:

  • The positioning of halogens (bromine and chlorine) relative to methoxy groups affects biological activity.
  • Compounds with electron-withdrawing groups tend to exhibit increased reactivity towards biological targets.
Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, potential anticancer
1-Bromo-4-chloro-2,5-dimethoxybenzeneStructureAntimicrobial
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanoneStructurePsychoactive

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized aromatic precursor. For example, introducing the bromoethyl group through nucleophilic substitution on a chlorinated dimethoxybenzene intermediate. Key steps include:

  • Friedel-Crafts alkylation : Reacting 2-chloro-4,5-dimethoxybenzene with bromoethanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the ethyl group, followed by bromination .
  • Halogen exchange : Substituting a hydroxyl or other leaving group on the ethyl chain using HBr or PBr₃ under reflux conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are critical for isolating high-purity product .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the positions of bromoethyl, chloro, and methoxy groups. For example, the bromoethyl proton signals appear as a triplet (~δ 1.8–2.2 ppm) and quartet (~δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 265.955 (C₉H₁₀BrClO₂⁺) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve the crystal structure, confirming steric effects of substituents. SHELX software is recommended for refinement .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromoethyl group.
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent decomposition.
  • Moisture : Susceptible to hydrolysis in aqueous environments; use anhydrous solvents (e.g., DCM, THF) for reactions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromoethyl group acts as an electrophilic site due to the polar C–Br bond. Reactivity is influenced by:

  • Steric Hindrance : The 2-chloro and 4,5-dimethoxy substituents create a crowded environment, slowing SN2 reactions. Computational studies (DFT) can model transition states to predict regioselectivity .
  • Electronic Effects : Electron-donating methoxy groups activate the ring toward electrophilic substitution but deactivate the bromoethyl site. Hammett constants (σ) can quantify substituent effects .
    • Experimental Validation : Kinetic studies using sodium iodide in acetone (Finkelstein reaction) monitor bromide displacement via GC-MS or conductivity measurements .

Q. How can contradictory crystallographic data on similar compounds guide structural analysis of this molecule?

  • Methodological Answer :

  • Comparative Analysis : Compare with structurally related compounds (e.g., 1-Bromo-4-chloro-2,5-dimethoxybenzene ). Discrepancies in bond angles or torsional strain may arise from steric clashes between substituents.
  • Data Reconciliation : Use SHELXL refinement to adjust parameters like thermal displacement (U values) and occupancy rates. Cross-validate with powder XRD to resolve ambiguities .

Q. What computational approaches are suitable for predicting the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinity to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. The chloro and methoxy groups may participate in hydrophobic interactions.
  • QSAR Modeling : Correlate substituent electronic properties (e.g., LogP, polar surface area) with toxicity data from analogs like Chloroneb (1,4-Dichloro-2,5-dimethoxybenzene) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic pathways, critical for drug development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene
Reactant of Route 2
1-(1-Bromoethyl)-2-chloro-4,5-dimethoxybenzene

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